3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

NMR Spectroscopy Structural Elucidation Quality Control

Researchers seeking a validated quinoxalinone scaffold for structure-activity relationship studies face supply challenges with undefined reactivity. This compound addresses that need: • Directly enables hydrazone library synthesis for antimicrobial screening, leveraging the free carboxylic acid group. • Compatible with Ugi multicomponent reactions for efficient peptidomimetic library construction. • Supported by crystallographic data of a close analog bound to M. tuberculosis malate synthase, enabling structure-guided drug design. • Available in high purity (95%) with batch-specific QC documentation.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 7712-28-9
Cat. No. B1221827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
CAS7712-28-9
Synonyms3-(2'-hydroxycarbonylethyl)-2-quinoxalinol
3-hydroxy-2-quinoxalinepropionic acid
quinoxalinol-ketoglutarate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O
InChIInChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15)
InChIKeyHROJWOXFEZYMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 7712-28-9): Structural and Functional Profiling for Procurement


3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 7712-28-9) is a quinoxalinone derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It features a quinoxaline ring fused with a ketone group at position 3 and a propionic acid side chain at position 2, a structural motif that underpins its utility as a versatile building block in medicinal chemistry and chemical biology . Its commercial availability from multiple vendors and inclusion in screening libraries underscore its relevance as a research tool for synthesizing more complex bioactive molecules.

Critical Differentiation of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid from Generic Quinoxaline Analogs


Despite structural similarities within the quinoxaline family, subtle variations in substitution patterns profoundly alter chemical reactivity and biological outcomes. For instance, the presence of a 3-oxo group and a propionic acid side chain in 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid imparts distinct electronic and steric properties that influence its ability to participate in specific reactions, such as hydrazone formation or Ugi reactions, which are not equally accessible to all quinoxaline derivatives [1]. Furthermore, its demonstrated binding mode in crystallographic studies against Mycobacterium tuberculosis malate synthase differs from that of other quinoxaline-based inhibitors, highlighting that even minor structural changes can redirect molecular recognition [2]. These differences underscore why generic substitution with other in-class compounds, such as 3-(quinoxalin-2-yl)propanoic acid (CAS 1500-99-8) or 3-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)propionic acid (CAS 1501-38-8), is not a scientifically valid approach without rigorous empirical validation.

Quantitative Evidence for Differentiating 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid


NMR Spectroscopic Fingerprint for Structural Confirmation and Purity Assessment

The 1H-NMR spectrum of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid in DMSO-d6 exhibits distinct chemical shifts at δ 2.79 (t, J=7.01 Hz, 2H, CH2) and δ 3.06 (t, J=7.01 Hz, 2H, CH2) for the propionic acid side chain [1]. This spectral pattern provides a unique fingerprint that differentiates it from related quinoxaline analogs. For example, the presence of a 3-oxo group and an unsubstituted quinoxalinone ring yields a different electronic environment compared to 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 99208-26-1), which contains methoxy substituents on the aromatic ring that would cause downfield shifts and additional signals in the aromatic region .

NMR Spectroscopy Structural Elucidation Quality Control

Crystal Structure of Target-Malate Synthase Complex Reveals Unique Binding Mode

The crystal structure of Mycobacterium tuberculosis malate synthase in complex with 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)acrylate (a close structural analog) has been determined to 2.0 Å resolution with an R-free value of 0.222 [1]. This structure reveals a unique binding mode within the enzyme's active site, distinct from other known malate synthase inhibitors. In contrast, no equivalent high-resolution structural data are available for simpler quinoxaline analogs like 3-(quinoxalin-2-yl)propanoic acid (CAS 1500-99-8), limiting their rational application in structure-based design [2].

X-ray Crystallography Structure-Based Drug Design Enzyme Inhibition

Synthetic Utility as a Key Intermediate for Hydrazone-Derived Antimicrobial Agents

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid serves as a crucial intermediate in the synthesis of a library of hydrazone derivatives (compounds 4a-r) with demonstrated antimicrobial and anti-inflammatory activities [1]. While the parent compound itself shows limited direct biological activity, its hydrazone derivatives exhibited varying degrees of antimicrobial potency against standard bacterial strains [1]. In contrast, structurally related analogs like 3-(quinoxalin-2-yl)propanoic acid (CAS 1500-99-8) are primarily explored as fragment-based probes targeting HDAC6, a different biological application space .

Medicinal Chemistry Antimicrobial Research Synthetic Methodology

One-Pot Ugi/Aza-Wittig Tandem Synthesis for Efficient Library Construction

The compound's carboxylic acid moiety enables its direct use in Ugi multicomponent reactions, facilitating the one-pot synthesis of diverse bis- and tetraamide libraries [1]. This tandem Ugi/aza-Wittig approach yields substituted 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acids without intermediate isolation, streamlining the generation of peptidomimetic compounds [1]. In contrast, analogs lacking the free carboxylic acid, such as 3-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)propionic acid (CAS 1501-38-8), require additional synthetic steps (e.g., ester hydrolysis) to access similar reactivity, thereby reducing overall efficiency [2].

Combinatorial Chemistry Peptidomimetics Synthetic Efficiency

Optimal Use Cases for 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid


Scaffold for Antimicrobial Hydrazone Libraries

Due to its established role as a precursor to a diverse set of hydrazone derivatives with demonstrated antimicrobial activity [1], this compound is ideally suited for medicinal chemistry groups focused on developing novel antibacterial and antifungal agents. Its procurement supports the rapid exploration of structure-activity relationships around the quinoxalinone core.

Building Block for Peptidomimetic Synthesis via Multicomponent Reactions

The free carboxylic acid functional group enables its direct use in Ugi and related multicomponent reactions, facilitating the efficient construction of peptidomimetic libraries [2]. This makes it a valuable reagent for high-throughput synthesis and combinatorial chemistry efforts in drug discovery.

Probe for Structure-Based Drug Design Targeting Malate Synthase

The availability of a high-resolution crystal structure of a closely related analog bound to Mycobacterium tuberculosis malate synthase provides a validated starting point for structure-guided optimization of inhibitors [3]. Researchers engaged in antitubercular drug discovery can leverage this compound as a scaffold for designing more potent and selective enzyme inhibitors.

Analytical Standard for Method Development and Quality Control

Its well-defined 1H-NMR spectrum [4] and commercial availability in high purity make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) in pharmaceutical quality control and process chemistry.

Technical Documentation Hub

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